Cas no 941958-94-7 (N'-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-N-propylethanediamide)
941958-94-7 structure
Product Name:N'-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-N-propylethanediamide
CAS-nummer:941958-94-7
MF:C23H30N4O2
MW:394.509905338287
CID:5506155
PubChem ID:18583724
Update Time:2025-05-20
N'-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-N-propylethanediamide Chemische en fysische eigenschappen
Naam en identificatie
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- F2762-0434
- N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide
- N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide
- N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide
- AKOS024678446
- 941958-94-7
- N'-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-N-propylethanediamide
-
- Inchi: 1S/C23H30N4O2/c1-4-14-24-22(28)23(29)25-16-21(18-9-11-19(12-10-18)26(2)3)27-15-13-17-7-5-6-8-20(17)27/h5-12,21H,4,13-16H2,1-3H3,(H,24,28)(H,25,29)
- InChI-sleutel: REUVQNCGQRKCAE-UHFFFAOYSA-N
- LACHT: O=C(C(NCCC)=O)NCC(C1C=CC(=CC=1)N(C)C)N1C2C=CC=CC=2CC1
Berekende eigenschappen
- Exacte massa: 394.23687621g/mol
- Monoisotopische massa: 394.23687621g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 29
- Aantal draaibare bindingen: 7
- Complexiteit: 545
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 64.7Ų
N'-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-N-propylethanediamide Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2762-0434-2μmol |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-5μmol |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-10μmol |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-20μmol |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-1mg |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-2mg |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-3mg |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-4mg |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-5mg |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2762-0434-10mg |
N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-propylethanediamide |
941958-94-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-N-propylethanediamide Gerelateerde literatuur
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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